molecular formula C13H17NO B1373213 1-Benzyl-2-methylpiperidin-3-one CAS No. 74798-56-4

1-Benzyl-2-methylpiperidin-3-one

Cat. No.: B1373213
CAS No.: 74798-56-4
M. Wt: 203.28 g/mol
InChI Key: WYHHURGFXKJVKA-UHFFFAOYSA-N
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Description

1-Benzyl-2-methylpiperidin-3-one is a piperidine derivative with the molecular formula C13H17NO. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is known for its unique structure, which includes a benzyl group attached to the nitrogen atom of the piperidine ring, and a methyl group at the second position.

Preparation Methods

The synthesis of 1-Benzyl-2-methylpiperidin-3-one involves several steps. One common method includes the N-acylation of 3-amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product is then partially reduced using sodium borohydride in methanol or water. The resulting product undergoes hydrolysis in the presence of acid to yield 1-Benzyl-4-methylpiperidin-3-one, which can be further processed to obtain this compound . Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Benzyl-2-methylpiperidin-3-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-2-methylpiperidin-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methylpiperidin-3-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing their activity and leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

1-Benzyl-2-methylpiperidin-3-one can be compared with other piperidine derivatives such as:

    1-Benzyl-3-methylpiperidin-2-one: Similar structure but with the methyl group at the third position.

    1-Benzyl-4-methylpiperidin-3-one: Methyl group at the fourth position.

    3-Methyl-1-phenylmethyl-2-piperidinone: Contains a phenylmethyl group instead of a benzyl group. These compounds share similar reactivity but differ in their specific chemical and biological properties, making this compound unique in its applications and effects.

Properties

IUPAC Name

1-benzyl-2-methylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-13(15)8-5-9-14(11)10-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHHURGFXKJVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74798-56-4
Record name 1-benzyl-2-methylpiperidin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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